molecular formula C13H19N B13155965 1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine

1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B13155965
M. Wt: 189.30 g/mol
InChI Key: QMRHNIUYBHBJBR-UHFFFAOYSA-N
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Description

1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula C13H19N. It belongs to the class of indane derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a dihydroindenamine core with four methyl groups attached at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indanone and methylamine.

    Formation of Intermediate: Indanone undergoes a series of reactions, including alkylation and reduction, to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using methylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.

    Catalysts and Solvents: Specific catalysts and solvents are employed to enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Saturated amines.

    Substitution Products: Various substituted derivatives with different functional groups.

Scientific Research Applications

1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,7-Tetramethylindan: Shares a similar core structure but lacks the amine group.

    1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine: Similar structure with fewer methyl groups.

Uniqueness

1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1,1,3,7-tetramethyl-2,3-dihydroinden-4-amine

InChI

InChI=1S/C13H19N/c1-8-5-6-10(14)11-9(2)7-13(3,4)12(8)11/h5-6,9H,7,14H2,1-4H3

InChI Key

QMRHNIUYBHBJBR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C=CC(=C12)N)C)(C)C

Origin of Product

United States

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